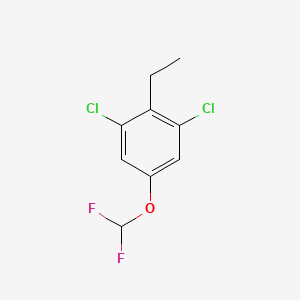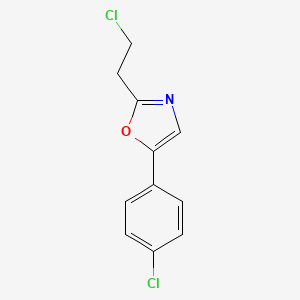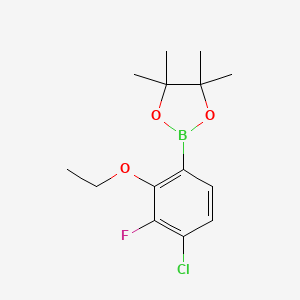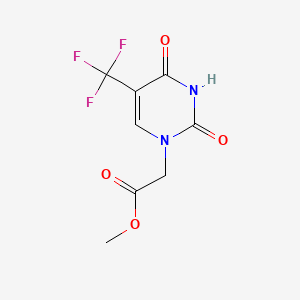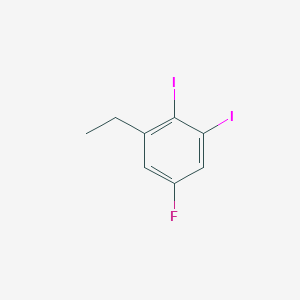
1,2-Diiodo-3-ethyl-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodo-3-ethyl-5-fluorobenzene: is an aromatic compound characterized by the presence of two iodine atoms, one ethyl group, and one fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-ethyl-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the iodination of 3-ethyl-5-fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diiodo-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Quinones and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Diiodo-3-ethyl-5-fluorobenzene is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1,2-diiodo-3-ethyl-5-fluorobenzene depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new substituents. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- 1,2-Diiodo-4-ethyl-5-fluorobenzene
- 1,2-Diiodo-3-methyl-5-fluorobenzene
- 1,2-Diiodo-3-ethyl-4-fluorobenzene
Comparison: 1,2-Diiodo-3-ethyl-5-fluorobenzene is unique due to its specific substitution pattern The presence of both iodine and fluorine atoms on the benzene ring imparts distinct electronic and steric properties, making it different from other similar compounds
Propiedades
Fórmula molecular |
C8H7FI2 |
|---|---|
Peso molecular |
375.95 g/mol |
Nombre IUPAC |
1-ethyl-5-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 |
Clave InChI |
FGDHYSHICQULDH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
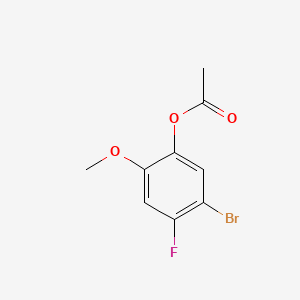

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
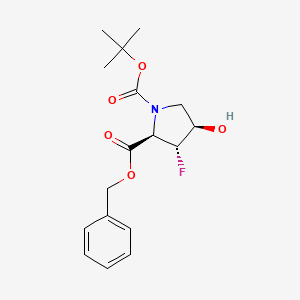
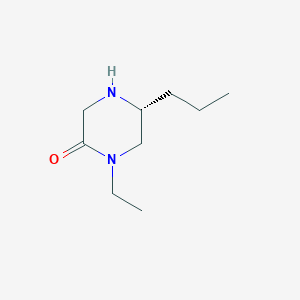
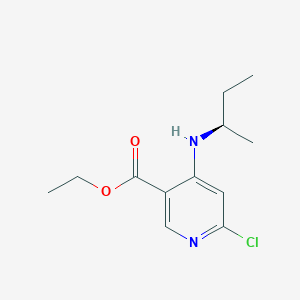
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
